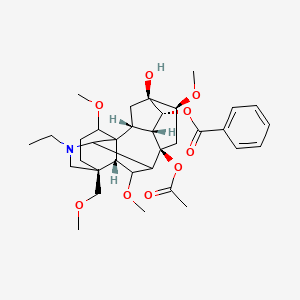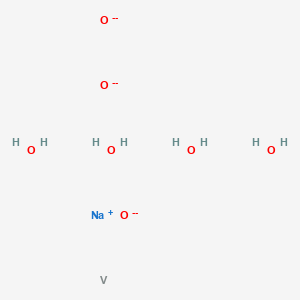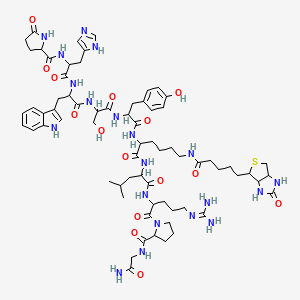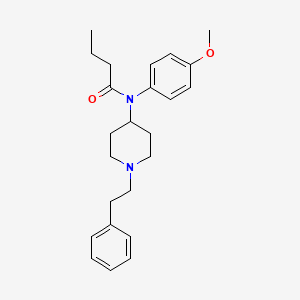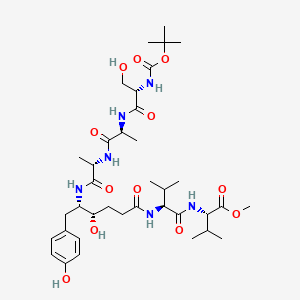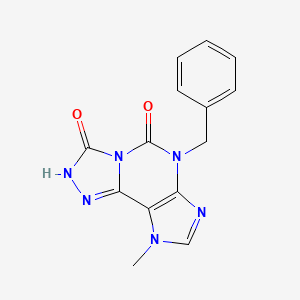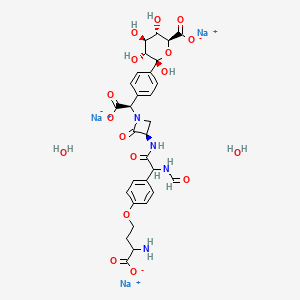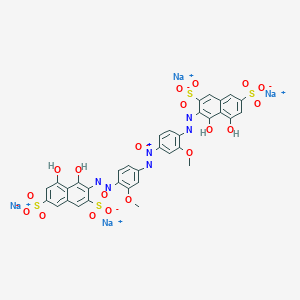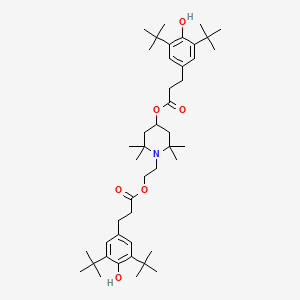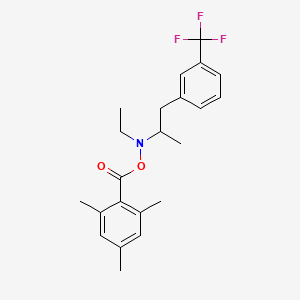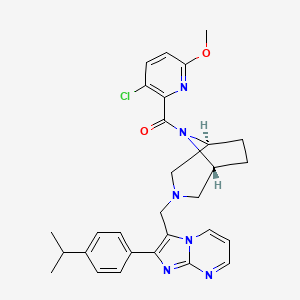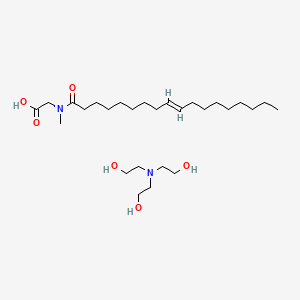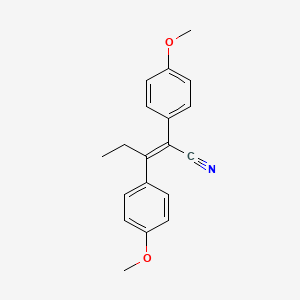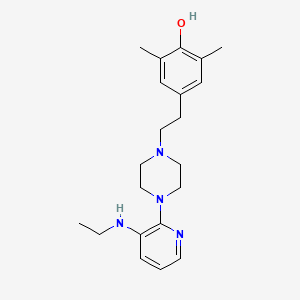
N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N'-(3-ethylamino-2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of the core piperazine structure, followed by the introduction of the phenyl and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine include other piperazine derivatives with different substituents on the phenyl and pyridinyl rings. Examples include:
- N-(2-(4-Hydroxyphenyl)ethyl)-N’-(3-aminopyridinyl)piperazine
- N-(2-(3,5-Dimethylphenyl)ethyl)-N’-(3-aminopyridinyl)piperazine
Uniqueness
The uniqueness of N-(2-(3,5-Dimethyl-4-hydroxyphenyl)ethyl)-N’-(3-ethylamino-2-pyridinyl)piperazine lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl-4-hydroxyphenyl group may enhance its interaction with certain biological targets, while the 3-ethylamino-2-pyridinyl group may confer additional stability or specificity.
Properties
CAS No. |
122002-80-6 |
|---|---|
Molecular Formula |
C21H30N4O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-[2-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]ethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C21H30N4O/c1-4-22-19-6-5-8-23-21(19)25-12-10-24(11-13-25)9-7-18-14-16(2)20(26)17(3)15-18/h5-6,8,14-15,22,26H,4,7,9-13H2,1-3H3 |
InChI Key |
WFFSVSRUHIOACQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CCC3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


